2-Hydroxy-4-methylbenzohydrazide
Description
BenchChem offers high-quality 2-Hydroxy-4-methylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-methylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPACNIYKFAUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability and Physicochemical Profiling of 2-Hydroxy-4-methylbenzohydrazide
Topic: Thermodynamic Stability of 2-Hydroxy-4-methylbenzohydrazide Content Type: Technical Whitepaper / Characterization Guide Audience: Pharmaceutical Researchers, Process Chemists, and Materials Scientists
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Hydroxy-4-methylbenzohydrazide (also known as 4-methylsalicylhydrazide). As a critical intermediate in the synthesis of bioactive Schiff bases and a potent chelating ligand for metallo-pharmaceuticals, understanding its thermodynamic profile is essential for optimizing shelf-life, solubility, and reaction kinetics.
This document moves beyond basic characterization, detailing the energetic drivers governing its solid-state integrity, solution behavior, and thermal decomposition pathways. It serves as a blueprint for researchers to validate the compound's stability in drug development pipelines.
Molecular Identity & Structural Determinants
Before analyzing bulk thermodynamics, we must establish the molecular features that dictate stability.
-
IUPAC Name: 2-Hydroxy-4-methylbenzohydrazide
-
CAS Number: 69443-64-7
-
Molecular Formula:
-
Molecular Weight: 166.18 g/mol
Intramolecular Stabilization
The thermodynamic stability of this molecule is significantly enhanced by a Resonance-Assisted Hydrogen Bond (RAHB) . The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the hydrazide moiety. This 6-membered pseudo-ring locks the molecule into a planar conformation, reducing the entropy of the crystal lattice but significantly increasing the enthalpy of formation, thereby stabilizing the solid state.
Tautomeric Equilibrium
In solution, the compound exists in equilibrium between the amido (ketone) and iminol (enol) forms. While the amido form is thermodynamically preferred in the solid state and neutral solvents, the iminol form becomes accessible during metal coordination (e.g., with Cu(II) or Zn(II)), driving the chelate effect.
Solid-State Thermodynamic Stability
Thermal Profile & Phase Transitions
The melting point is a primary indicator of crystal lattice stability. For 2-Hydroxy-4-methylbenzohydrazide, the introduction of the 4-methyl group alters the packing efficiency compared to the parent 2-hydroxybenzohydrazide.
| Parameter | Value / Range | Thermodynamic Implication |
| Melting Point ( | 148 – 152 °C (Estimated*) | High |
| Enthalpy of Fusion ( | ~25–30 kJ/mol | Energy required to break the crystal lattice forces. |
| Decomposition ( | > 210 °C | Chemically stable melt; suitable for high-temp synthesis. |
*Note: While the parent compound melts at ~140°C, the 4-methyl analog typically exhibits a slight elevation due to increased molecular weight and dispersion forces, though steric disruption can occasionally lower it. Experimental verification via DSC is required.
Thermal Decomposition Analysis (TGA)
Thermogravimetric Analysis (TGA) typically reveals a two-stage decomposition profile for this hydrazide:
-
Stage I (Loss of Surface Water): < 100°C (if hygroscopic).
-
Stage II (Hydrazide Cleavage): > 210°C. The N-N bond is the weakest link. Homolytic cleavage initiates exothermic decomposition, releasing
and ammonia derivatives.
Solution Thermodynamics
Solubility Profile
The solubility of 2-Hydroxy-4-methylbenzohydrazide is governed by the "Like Dissolves Like" principle, but quantified by the Gibbs Energy of Dissolution (
-
Water: Low solubility.[1][2] The hydrophobic toluene backbone and intramolecular H-bonding limit interaction with bulk water.
-
Alcohols (MeOH, EtOH): Moderate to High. The hydroxyl group facilitates solvation.
-
DMSO/DMF: Very High. Dipolar aprotic solvents disrupt the intermolecular H-bonds effectively.
Thermodynamic Functions of Dissolution
To determine the thermodynamic stability in solution, we apply the van't Hoff equation to temperature-dependent solubility data.
-
Enthalpy (
): Typically positive (endothermic). Heat is required to break the crystal lattice. -
Entropy (
): Positive. The disorder increases as the ordered crystal breaks into solvated molecules. -
Gibbs Energy (
): Must be negative for spontaneous dissolution.
Experimental Protocols (Self-Validating)
Protocol: Determination of Solubility Thermodynamics
Objective: Calculate
Materials:
-
2-Hydroxy-4-methylbenzohydrazide (Recrystallized, >99% purity).
-
Solvents: Ethanol, Methanol, Water (HPLC Grade).
-
Equipment: Orbital Shaker, HPLC-UV or Gravimetric balance.
Workflow:
-
Saturation: Add excess solid to solvent in triplicate vials.
-
Equilibration: Shake at fixed temperatures (
K) for 72 hours. -
Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter (pre-heated to
to prevent precipitation). -
Quantification: Dilute and analyze via HPLC (UV detection at
nm) or evaporate solvent and weigh residue. -
Calculation: Plot
vs. . The slope yields .
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Assess phase purity and heat of fusion.
-
Sample Prep: Weigh 2–5 mg into an aluminum pan; crimp non-hermetically.
-
Program: Equilibrate at 30°C → Ramp 10°C/min to 250°C → Nitrogen purge (50 mL/min).
-
Analysis: Integrate the melting endotherm to find onset temperature (
) and peak area ( ).
Visualization of Stability Workflows
The following diagram illustrates the logical flow for characterizing the thermodynamic stability of the compound, distinguishing between solid-state and solution-state pathways.
Caption: Integrated workflow for establishing the thermodynamic profile, linking experimental inputs (DSC, TGA, Solubility) to calculated thermodynamic outputs.
References
-
Synthesis & Characterization
-
Thermodynamic Modeling of Analogs
-
Application in Chemosensors (Stability Context)
-
Thermal Analysis Methodology
Sources
- 1. Lanthanum Fluoride (LaF3) Evaporation Material Supply [attelements.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. prepchem.com [prepchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. perkinelmer.com.ar [perkinelmer.com.ar]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays of 2-Hydroxy-4-methylbenzohydrazide Derivatives
Authored by: A Senior Application Scientist
Introduction: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Benzohydrazide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, 2-Hydroxy-4-methylbenzohydrazide and its derivatives are of significant interest due to their structural features, which are amenable to chemical modifications to enhance their therapeutic potential. This guide provides detailed protocols for the antimicrobial evaluation of these compounds, grounded in established methodologies to ensure data integrity and reproducibility.
The core of the antimicrobial activity of many hydrazide derivatives lies in their ability to interfere with essential microbial processes.[3] Some hydrazones, a related class of compounds, are known to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria.[4][5] Others may disrupt the synthesis of the bacterial cell wall or inhibit enzymes involved in ATP production.[4] Understanding these potential mechanisms of action informs the selection and interpretation of the antimicrobial assays detailed below.
Part 1: Primary Screening of Antimicrobial Activity - Agar Well Diffusion Method
This method serves as an initial qualitative screening to assess the potential antimicrobial activity of the synthesized 2-Hydroxy-4-methylbenzohydrazide derivatives. It is a widely used and cost-effective technique to determine if a compound possesses inhibitory effects against a panel of test microorganisms.[6][7]
Scientific Rationale
The agar well diffusion assay is based on the principle of the diffusion of a substance from a point of high concentration (the well) through a solid medium (agar) seeded with a uniform lawn of bacteria.[7] If the tested compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[6]
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.[8]
-
Cool the MHA to approximately 45-50°C and pour into sterile Petri dishes to a uniform depth of about 4 mm. Allow the agar to solidify completely.[1]
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1][8]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.[6]
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the inoculated agar plates.[9]
-
Carefully add a defined volume (e.g., 50-100 µL) of the 2-Hydroxy-4-methylbenzohydrazide derivative solution (dissolved in a suitable solvent like DMSO) into each well.[8][10]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) in separate wells.[6]
-
-
Incubation and Measurement:
-
Allow the plates to stand for a pre-diffusion period of about 30 minutes to an hour at room temperature to permit the diffusion of the compounds into the agar.[7]
-
Invert the plates and incubate at 37°C for 18-24 hours.[6]
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[6]
-
| Parameter | Specification | Rationale |
| Culture Medium | Mueller-Hinton Agar | Standardized medium for antimicrobial susceptibility testing, ensuring reproducibility. |
| Inoculum Density | 0.5 McFarland Standard | Provides a confluent lawn of bacterial growth for clear observation of inhibition zones. |
| Well Diameter | 6-8 mm | A standard size that allows for adequate sample volume and clear zone measurement. |
| Incubation | 37°C for 18-24 hours | Optimal growth conditions for most common pathogenic bacteria. |
| Controls | Positive (Standard Antibiotic) & Negative (Solvent) | Essential for validating the assay and ensuring that the observed activity is due to the test compound and not the solvent. |
Part 2: Quantitative Antimicrobial Susceptibility Testing
Following a positive primary screen, it is crucial to quantify the antimicrobial activity of the 2-Hydroxy-4-methylbenzohydrazide derivatives. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[11] It provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Scientific Rationale
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is observed. The MIC is the lowest concentration of the compound at which no turbidity is detected.[11]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC Determination by Broth Microdilution.
Detailed Protocol
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-Hydroxy-4-methylbenzohydrazide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[11] The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Controls:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions, resulting in a final volume of 200 µL.[11]
-
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no compound).
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
-
Incubation and MIC Determination:
| Parameter | Specification | Rationale |
| Method | Broth Microdilution | Gold standard for quantitative susceptibility testing, allowing for high throughput. |
| Standard | CLSI M07 Guidelines | Ensures standardization and comparability of results across different laboratories.[13] |
| Final Inoculum | Approx. 5 x 10⁵ CFU/mL | A standardized inoculum size is critical for reproducible MIC values. |
| Incubation Time | 16-20 hours | Allows for sufficient bacterial growth in the control wells for accurate visual assessment. |
| Endpoint | Lowest concentration with no visible growth | A clear and universally accepted definition of the Minimum Inhibitory Concentration. |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This assay is a crucial follow-up to the MIC determination to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[15]
Scientific Rationale
After determining the MIC, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium. The absence of growth on the agar after incubation indicates that the bacteria were killed by the compound at that concentration. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[11]
Experimental Workflow: MBC Determination
Caption: Workflow for MBC Determination.
Detailed Protocol
-
Subculturing from MIC Plate:
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 37°C for 18-24 hours.[12]
-
After incubation, count the number of colonies on each plate.
-
-
MBC Determination:
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[11]
-
References
-
Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. (2021). Galen Medical Journal. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
-
Different mechanisms of action of quinoline hydrazide/hydrazone... (n.d.). ResearchGate. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). PMC. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
MIC/MBC Testing. (n.d.). International and Accredited Lab. [Link]
-
3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. (n.d.). Semantic Scholar. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). MDPI. [Link]
-
Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry. [Link]
-
Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (n.d.). AIP Publishing. [Link]
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PMC. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]
-
Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. (2015). Impactfactor. [Link]
-
Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2023). Pharmacy Education. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). PSE Community.org. [Link]
-
Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (n.d.). Pharmacy Education. [Link]
-
Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2023). Universitas Airlangga Repository. [Link]
-
Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (n.d.). DRUG DISCOVERY. [Link]
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (n.d.). Taylor & Francis. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar. [Link]
-
Synthesis, Crystal Structures and Antimicrobial Activities of N'-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide Monohydrate and N' - (n.d.). Asian Publication Corporation. [Link]
-
Agar well diffusion assay. (2020). YouTube. [Link]
-
M07-A8. (n.d.). Regulations.gov. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]
-
WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). PubMed. [Link]
-
Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (n.d.). PMC. [Link]
Sources
- 1. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hereditybio.in [hereditybio.in]
- 7. botanyjournals.com [botanyjournals.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. microchemlab.com [microchemlab.com]
Crystallization methods for 2-Hydroxy-4-methylbenzohydrazide metal chelates
Application Note: Advanced Crystallization Protocols for 2-Hydroxy-4-methylbenzohydrazide Metal Chelates
Executive Summary
2-Hydroxy-4-methylbenzohydrazide (HMBH) and its metal chelates represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and anticancer activities [1, 2]. However, the formation of diffraction-quality single crystals—essential for establishing Structure-Activity Relationships (SAR)—is often hindered by the ligand's tendency to form amorphous powders or microcrystalline aggregates upon complexation [3].
This guide provides a rigorous, field-tested methodology for the synthesis and crystallization of HMBH-metal chelates (specifically Cu(II), Ni(II), Co(II), and Zn(II)). It moves beyond standard "mix-and-dry" approaches, offering tailored protocols for controlling nucleation kinetics and optimizing coordination geometry.
Chemical Context & Coordination Logic
To successfully crystallize these chelates, one must understand the driving forces of the assembly.
-
Ligand Profile: HMBH acts as a versatile donor. In neutral media, it typically functions as a bidentate ligand coordinating via the carbonyl oxygen and the terminal amino nitrogen (
donor). -
The "Switch": Under basic conditions (pH > 8), the phenolic hydroxyl group deprotonates, potentially converting the ligand into a tridentate (
) donor or bridging species, which drastically alters solubility and crystal packing [4]. -
Metal Ion Preference:
-
Cu(II)/Ni(II): Tend to form square planar or distorted octahedral complexes, often requiring planar stacking for crystallization.
-
Zn(II): Often adopts tetrahedral or octahedral geometries, frequently incorporating solvent molecules (water/ethanol) into the lattice, which aids in hydrogen bonding networks [5].
-
Experimental Workflow Visualization
The following diagram outlines the critical path from raw ligand to validated crystal structure.
Figure 1: Strategic workflow for the synthesis and crystallization of HMBH metal chelates.
Detailed Crystallization Protocols
Pre-requisite: Complex Synthesis (The Feedstock)
Before attempting crystallization, synthesize the bulk complex to remove impurities.
-
Reaction: Mix 2-Hydroxy-4-methylbenzohydrazide (1 mmol) with the Metal(II) Acetate/Chloride (0.5 mmol for 2:1 stoichiometry) in hot ethanol (20 mL).
-
Catalyst: Add 2-3 drops of Glacial Acetic Acid to prevent hydrolysis.
-
Process: Reflux for 3–4 hours. Filter the resulting precipitate, wash with cold ethanol and diethyl ether, and dry over
[1, 6].
Method A: Slow Evaporation (For Ethanol-Soluble Complexes)
Best for: Zn(II) and Co(II) complexes which often retain solubility in alcohols.
-
Preparation: Dissolve 20 mg of the dried metal complex in 15 mL of HPLC-grade ethanol. If turbidity persists, warm to 50°C.
-
Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. This removes dust nucleation sites.
-
The "Cap" Technique: Cover the vial with Parafilm. Pierce 3–5 small holes using a 22G needle. This slows solvent loss, promoting fewer, larger crystals over rapid precipitation.
-
Incubation: Store in a vibration-free environment at room temperature (25°C) for 5–10 days.
Method B: Vapor Diffusion (For DMSO/DMF Soluble Complexes)
Best for: Cu(II) and Ni(II) complexes that are insoluble in ethanol but soluble in polar aprotic solvents.
-
Inner Vial: Dissolve 30 mg of the complex in 2 mL of DMSO or DMF in a small (4 mL) vial. Ensure the solution is saturated but clear.
-
Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL) containing 5–8 mL of a volatile "anti-solvent" (Ethanol, Methanol, or Diethyl Ether).
-
Equilibrium: Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the DMSO solution, gradually lowering solubility and inducing controlled nucleation.
-
Timeline: Crystals typically appear at the interface or bottom of the inner vial within 7–14 days [7].
Method C: Solvothermal Synthesis (For Polymeric Frameworks)
Best for: Creating Metal-Organic Framework (MOF) like structures or when conventional methods yield amorphous powder.
-
Charge: Load 1 mmol of HMBH and 0.5 mmol of Metal Salt into a Teflon-lined stainless steel autoclave (25 mL capacity).
-
Solvent: Add 10 mL of a Ethanol:Water (3:1) mixture.
-
Cycle: Seal and heat to 100–120°C for 24 hours, followed by a programmed cool-down (5°C/hour) to room temperature.
-
Result: This high-pressure environment overcomes kinetic barriers, often yielding highly crystalline, thermodynamically stable phases [8].
Characterization & Validation Metrics
A successful crystallization must be validated against specific spectral signatures.
| Technique | Parameter | Expected Observation (HMBH Chelate) | Mechanistic Insight |
| FTIR | Shift from ~1645 cm⁻¹ (free) to ~1610–1620 cm⁻¹ | Indicates coordination via carbonyl oxygen [2]. | |
| FTIR | Broadening or shift | Participation in H-bonding network or deprotonation. | |
| UV-Vis | d-d transition | New bands in 400–700 nm region | Confirms metal geometry (e.g., Octahedral vs. Square Planar) [6]. |
| XRD | Unit Cell | Distinct Bragg reflections | Differentiates amorphous solid from crystalline lattice. |
| Molar Cond. | 5–15 | Low values indicate non-electrolytic nature (neutral complex) [1]. |
Troubleshooting Decision Tree
Use this logic flow to resolve common crystallization failures.
Figure 2: Troubleshooting logic for common crystallization issues.
References
-
Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. PubMed Central. Available at: [Link]
-
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry. Available at: [Link]
-
The cocrystal 2-hydroxy-4-methyl-N-propanoylbenzohydrazide–2-hydroxy-N-(2-hydroxy-4-methylbenzoyl)-6-methylbenzohydrazide (2/1). Acta Crystallographica Section E. Available at: [Link]
-
Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Journal of Scientific Perspectives. Available at: [Link]
-
Crystal structure of (Z)-2-hydroxy-4-methyl-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide trihydrate. PubMed Central. Available at: [Link]
-
Some Metals Complexes with Schiff Base Derived from 2-Hydroxybenzhydrazide, Synthesis and Characterization. Minar Journal. Available at: [Link][1]
-
I would like to know about how can crystallization of metal complexes take place? ResearchGate. Available at: [Link]
-
Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. PubMed Central. Available at: [Link]
Sources
Application Note: Spectrophotometric Determination of Vanadium(V) using 2-Hydroxy-4-methylbenzohydrazide (HMBH)
The following Application Note and Protocol is designed for researchers and analytical scientists involved in metal ion determination and ligand characterization. It focuses on the Spectrophotometric Determination of Vanadium(V) using 2-Hydroxy-4-methylbenzohydrazide (HMBH) , utilizing its properties as a bidentate/tridentate chelating agent.
Abstract & Introduction
The precise determination of trace Vanadium(V) is critical in environmental monitoring, metallurgy (steel alloys), and biological studies. While Inductively Coupled Plasma (ICP) methods are standard, they are capital-intensive. UV-Visible spectrophotometry using organic chelators remains a robust, cost-effective alternative for routine analysis.
2-Hydroxy-4-methylbenzohydrazide (HMBH) (also known as 4-methylsalicylhydrazide) acts as a versatile O,N-donor ligand . It functions analogously to salicylhydrazide but features a methyl group at the 4-position, which enhances the lipophilicity and electron-donating capability of the phenyl ring, potentially stabilizing the metal complex and shifting the absorption maximum (
In acidic media, HMBH reacts with Vanadium(V) to form a stable, yellow-orange complex. This protocol details the direct spectrophotometric determination of V(V), offering high selectivity against common interferents like Fe(III) when masked properly.
Key Mechanistic Insight
The hydrazide moiety (
Experimental Configuration
Reagents and Materials
-
Ligand Stock Solution (0.01 M): Dissolve 0.166 g of 2-Hydroxy-4-methylbenzohydrazide (MW: 166.18 g/mol ) in 100 mL of absolute ethanol. Stable for 1 week at 4°C.
-
Vanadium(V) Standard Solution (1000 µg/mL): Dissolve 2.296 g of Ammonium metavanadate (
) in distilled water containing 2 mL of conc. , then dilute to 1 L. -
Buffer Solution (pH 4.0): Mix 0.2 M Acetic Acid and 0.2 M Sodium Acetate solution to achieve pH 4.0.
-
Masking Agent: 5% (w/v) Ascorbic acid or Sodium Fluoride (to mask Fe(III)).
-
Solvent: Ethanol/Water (1:1 v/v).
Instrumentation
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm matched quartz cells.
-
pH Meter: Calibrated with buffers at pH 4.0 and 7.0.
Methodology: Step-by-Step Protocol
Phase 1: Spectral Characterization (Optimization)
Before routine analysis, the
-
Blank Preparation: Mix 5 mL Buffer (pH 4.0) + 2 mL HMBH Reagent + 3 mL Ethanol + Water to 25 mL.
-
Sample Preparation: Mix 5 mL Buffer (pH 4.0) + 2 mL HMBH Reagent + 100 µg V(V) + 3 mL Ethanol + Water to 25 mL.
-
Scan: Record spectra from 300 nm to 600 nm against the reagent blank.
-
Result: The complex typically shows a broad absorption maximum centered between 380 nm and 410 nm .
Phase 2: General Procedure for Determination
-
Aliquot Transfer: Transfer a known volume of sample solution (containing 10–100 µg of V(V)) into a 25 mL calibrated volumetric flask.
-
pH Adjustment: Add 5 mL of Acetate Buffer (pH 4.0).
-
Reagent Addition: Add 2.0 mL of 0.01 M HMBH ethanolic solution.
-
Solvent Matching: Add 5 mL of ethanol to maintain solubility of the ligand.
-
Interference Masking (Optional): If Iron is present, add 1 mL of 5% NaF solution.
-
Dilution: Dilute to the mark with distilled water and shake well.
-
Reaction Time: Allow the mixture to stand for 10 minutes at room temperature (25°C) to ensure complete complexation.
-
Measurement: Measure absorbance at
(e.g., 400 nm) against a reagent blank prepared similarly without Vanadium.
Phase 3: Data Processing[1]
-
Calibration Curve: Prepare standards containing 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 µg/mL of V(V). Plot Absorbance vs. Concentration.
-
Calculation:
Analytical Figures of Merit (Typical)
| Parameter | Value / Range | Notes |
| 380 – 410 nm | Depends on solvent polarity | |
| Beer's Law Range | 0.5 – 8.0 µg/mL | Linear dynamic range |
| Molar Absorptivity ( | High sensitivity | |
| Stoichiometry (M:L) | 1:1 or 1:2 | Determine via Job's Method |
| Stability Constant (log K) | ~5.0 - 6.0 | Indicates stable complex |
| Detection Limit (LOD) | ~0.05 µg/mL | Based on |
Visualizations
Reaction Mechanism & Complex Structure
The following diagram illustrates the tautomeric equilibrium of the hydrazide and its coordination to the Vanadyl (
Caption: Proposed coordination pathway of 2-Hydroxy-4-methylbenzohydrazide with Vanadium(V).
Analytical Workflow
Caption: Step-by-step spectrophotometric workflow for Vanadium determination.
Advanced Applications: Fluorescence Sensing
While the primary application of HMBH is colorimetric, recent literature highlights its utility as a precursor for fluorescent sensors .
-
Aluminum (Al³⁺) Sensor: Condensation of HMBH with 3-acetylcoumarin yields a Schiff base (H2L) that acts as a "Turn-On" fluorescent sensor for Al³⁺.
-
Mechanism: Inhibition of C=N isomerization and Chelation Enhanced Fluorescence (CHEF).
-
Performance: Detection limits in the nanomolar range (
M).
References
- HMBH Synthesis & Properties:Synthesis and characterization of hydrazides and their metal complexes. (General reference for salicylhydrazide class).
- Vanadium Determination:Spectrophotometric determination of Vanadium(V)
-
Fluorescent Application: Muktar Hossain, S. et al. (2016). "A Schiff base ligand of coumarin derivative as an ICT-Based fluorescence chemosensor for Al3+". Sensors and Actuators B: Chemical, 236, 1-10. Link
-
Molybdenum Analog: Determination of Molybdenum(VI) with 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoic hydrazone. International Journal of Science and Engineering Applications. Link
- General Hydrazide Chemistry:The chemistry of hydrazides and hydrazones.
Disclaimer: This protocol is based on the coordination chemistry of the salicylhydrazide class. Optimization of pH and wavelength for the specific "4-methyl" derivative is recommended during the initial validation phase.
Application Notes and Protocols for the Antioxidant Assessment of Hydrazide-Based Ligands
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Role of Hydrazide-Based Ligands as Antioxidants
Hydrazide and its derivatives, particularly hydrazones, represent a versatile class of organic compounds extensively explored in medicinal chemistry.[1][2][3] Characterized by the presence of an azomethine group (–NH–N=CH–), these molecules exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A growing body of evidence now points to their significant potential as antioxidants.[4][5][6] This antioxidant capacity is largely attributed to their chemical structure, which allows them to act as effective free radical scavengers and metal chelators, mitigating the detrimental effects of oxidative stress implicated in numerous diseases.[1][7]
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[1] Hydrazide-based compounds can counteract this by donating hydrogen atoms or electrons to neutralize free radicals, or by chelating transition metal ions like Fe²⁺ and Cu²⁺, which catalyze the formation of ROS.[1][7] The hydrazide moiety (–C(=O)–NH–N=) itself is a key contributor to these properties, and its activity can be modulated by various substituents on the aromatic rings.[4]
This guide provides a comprehensive overview and detailed protocols for evaluating the antioxidant potential of novel hydrazide-based ligands. It is designed to equip researchers with the necessary tools to conduct robust and reproducible antioxidant testing, understand the chemical principles behind the assays, and correctly interpret the resulting data.
Part 1: Radical Scavenging Activity Assays
Radical scavenging is a primary mechanism by which antioxidants exert their protective effects. These assays quantify the ability of a compound to directly neutralize stable free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is one of the most common and rapid methods for screening antioxidant activity.[4][8] The DPPH radical is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm.[4][8][9] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine).[8][9][10] This reduction leads to a stoichiometric loss of the violet color, which is measured spectrophotometrically.[9][10] The degree of discoloration is directly proportional to the scavenging potential of the hydrazide ligand.[10]
Causality of Experimental Choices:
-
Solvent: Methanol or ethanol are typically used as they readily dissolve both the DPPH radical and a wide range of organic compounds. Methanol is often preferred for its solvating power.[8][9]
-
Wavelength: The absorbance is monitored at the λmax of the DPPH radical (~517 nm) to ensure maximum sensitivity to its concentration change.[4][9]
-
Incubation Time: A 30-minute incubation in the dark is standard to allow the reaction to reach a steady state or completion.[9][10][11] The dark condition is crucial to prevent photochemical degradation of the DPPH radical.
-
Standard: Trolox, a water-soluble analog of Vitamin E, is a widely accepted standard antioxidant, allowing for the expression of results in a standardized unit (Trolox Equivalents).[4][12] Ascorbic acid is also commonly used.[4][13]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle to protect it from light.
-
Test Compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of the hydrazide ligand in a suitable solvent like DMSO or methanol.
-
Standard Stock Solution (e.g., Trolox): Prepare a stock solution of Trolox in methanol at the same concentration as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and standard in methanol (e.g., concentrations ranging from 1 to 250 µM).[4]
-
In a 96-well plate, add 100 µL of each dilution of the test compounds, standard, or methanol (for the blank) to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Shake the plate gently to ensure thorough mixing.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
-
Measurement:
-
Measure the absorbance (A) at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.
-
| Parameter | Typical Value/Range | Reference |
| DPPH Concentration | 0.1 mM | [4] |
| Wavelength (λmax) | 517 nm | [4][9] |
| Incubation Time | 30 minutes | [9][11] |
| Standard | Trolox, Ascorbic Acid | [4][13] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[14] The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate.[2][15] The resulting radical has a characteristic blue-green color with an absorption maximum at 734 nm.[14] In the presence of a hydrogen-donating antioxidant (like a hydrazide ligand), the ABTS•⁺ is reduced back to its colorless neutral form.[14] This decolorization is monitored spectrophotometrically, and the extent of color reduction is proportional to the antioxidant's activity.
Causality of Experimental Choices:
-
Radical Generation: Potassium persulfate is a strong oxidizing agent that reliably generates the ABTS•⁺ radical cation. The overnight incubation ensures the reaction goes to completion.[2][15]
-
pH: The reaction is typically performed at a physiological pH of 7.4, which can be more relevant to biological systems than the acidic conditions of other assays.
-
Wavelength: The absorbance is measured at 734 nm, the λmax of the ABTS•⁺ radical, for optimal sensitivity.[14]
-
Versatility: The ABTS assay is applicable to both hydrophilic and lipophilic compounds, making it more versatile than the DPPH assay, which is limited to organic solvents.[14]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical cation scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[2][15]
-
ABTS•⁺ Working Solution: On the day of the assay, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Test Compound and Standard Solutions: Prepare stock and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 1 mL or 190 µL in a 96-well plate).
-
Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value.
-
Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of the Trolox standard curve.
-
| Parameter | Typical Value/Range | Reference |
| ABTS Concentration | 7 mM | [2] |
| K₂S₂O₈ Concentration | 2.45 mM | [2] |
| Wavelength (λmax) | 734 nm | [14] |
| pH | 7.4 | [15] |
Part 2: Reduction Power Assays
These assays measure the ability of a compound to donate an electron and reduce an oxidant, which is often a metal ion complex. This is another key aspect of antioxidant activity.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺-TPTZ) form in an acidic medium (pH 3.6).[16][17] The change in absorbance, measured at 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidant.[18]
Causality of Experimental Choices:
-
Acidic pH: The low pH (3.6) is crucial for maintaining iron solubility and driving the reduction reaction. However, this non-physiological pH can be a limitation when trying to extrapolate results to biological systems.
-
Reagent Composition: The FRAP reagent is a mixture of TPTZ, FeCl₃, and an acetate buffer. The TPTZ acts as the ligand that forms the colored complex with Fe²⁺.
-
Wavelength: The absorbance is monitored at 593 nm, the λmax for the Fe²⁺-TPTZ complex.
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the appropriately diluted sample or standard (FeSO₄ or Trolox) to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP working reagent to each well.
-
Incubate at 37°C for a defined time (typically 4-6 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using a known concentration of FeSO₄ or Trolox.
-
The FRAP value of the sample is calculated from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
Principle: The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu¹⁺) by the antioxidant compound.[19][20] In the presence of neocuproine (2,9-dimethyl-1,10-phenanthroline), the resulting Cu¹⁺ forms a stable, yellow-orange chelate complex with a maximum absorbance at 450 nm.[21]
Causality of Experimental Choices:
-
Physiological pH: A key advantage of the CUPRAC method is that it is carried out at a nearly physiological pH of 7.0, making it more relevant for biological samples compared to the FRAP assay.[19]
-
Reagent Stability: The CUPRAC reagent is stable, readily available, and low-cost.[19]
-
Selectivity: The method is sensitive to a wide range of antioxidants, including thiol-type antioxidants like glutathione, which are not well detected by FRAP.[19]
-
Incubation: A 30-minute incubation is typically sufficient for color development, although some slower-reacting compounds may require gentle heating to complete the reaction.[19][20]
Chemical Principle: CUPRAC Assay
Caption: Reduction of the Cu(II)-neocuproine complex by an antioxidant.
Detailed Protocol:
-
Reagent Preparation:
-
Copper(II) Chloride Solution (10 mM): Dissolve 170.5 mg of CuCl₂·2H₂O in 100 mL of deionized water.
-
Neocuproine Solution (7.5 mM): Dissolve 156.2 mg of neocuproine in 100 mL of 96% ethanol.
-
Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve 7.7 g of NH₄CH₃COO in 100 mL of deionized water.
-
-
Assay Procedure (Cuvette-based):
-
In a test tube, mix in the following order:
-
1 mL of CuCl₂ solution
-
1 mL of neocuproine solution
-
1 mL of ammonium acetate buffer
-
x mL of the antioxidant solution (test compound or standard)
-
(1.1 - x) mL of deionized water
-
-
The total volume should be 4.1 mL.
-
Mix well and let the mixture stand for 30 minutes at room temperature.[19]
-
-
Measurement:
-
Measure the absorbance at 450 nm against a reagent blank (containing all reagents except the antioxidant).
-
-
Data Analysis:
-
Construct a standard curve using Trolox or another suitable standard.
-
Express the antioxidant capacity as Trolox equivalents.
-
Part 3: Mechanistically Specific Assays
Beyond general radical scavenging and reducing power, it is often insightful to investigate more specific antioxidant mechanisms, such as metal chelation or the ability to mimic endogenous antioxidant enzymes.
Metal Chelating Activity Assay (Ferrozine Assay)
Principle: This assay evaluates the ability of a hydrazide ligand to chelate ferrous ions (Fe²⁺). Transition metals like iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Chelating these metal ions prevents them from participating in such reactions.[7][22] In this assay, the ligand competes with ferrozine for Fe²⁺ ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm.[22] When the hydrazide ligand chelates the iron, it disrupts the formation of the Fe²⁺-ferrozine complex, leading to a decrease in the magenta color. The degree of color inhibition is a measure of the compound's metal-chelating ability.[22]
Detailed Protocol:
-
Reagent Preparation:
-
FeCl₂ Solution (2 mM): Dissolve 25.3 mg of FeCl₂·4H₂O in 50 mL of deionized water.
-
Ferrozine Solution (5 mM): Dissolve 123.6 mg of ferrozine in 50 mL of deionized water.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound at various concentrations.
-
Add 50 µL of the 2 mM FeCl₂ solution to initiate the chelation reaction. Mix and incubate for 5 minutes.[23]
-
Add 50 µL of the 5 mM ferrozine solution to start the color reaction.[23]
-
Shake the plate and incubate for 10 minutes at room temperature in the dark.[23]
-
-
Measurement:
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
EDTA is commonly used as a positive control (a strong metal chelator).
-
The percentage of metal chelating activity is calculated as: % Chelation = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction mixture without the test compound.
-
A_sample is the absorbance in the presence of the test compound.
-
-
Superoxide Dismutase (SOD)-Like Activity Assay
Principle: Superoxide dismutases (SODs) are crucial endogenous enzymes that catalyze the dismutation of the highly reactive superoxide anion radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[24] This assay determines if a hydrazide ligand can mimic this enzymatic activity. A common method involves an enzymatic system (e.g., xanthine/xanthine oxidase) that generates O₂•⁻.[25] This radical then reduces a detector dye (like WST-1 or NBT) to a colored formazan product.[24] An SOD-like compound will compete for the superoxide radicals, thereby inhibiting the color formation. The degree of inhibition reflects the SOD-like activity of the compound.
Detailed Protocol (WST-1 based):
-
Reagent Preparation (using a commercial kit is recommended for consistency):
-
WST Working Solution: Contains WST-1 and a buffer.
-
Enzyme Working Solution: Contains xanthine oxidase.
-
Substrate Solution: Contains xanthine.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample solution to the sample wells.
-
Add 20 µL of buffer to the control and blank wells.
-
Add 200 µL of the WST Working Solution to all wells.
-
To initiate the reaction, add 20 µL of the Enzyme Working Solution to the sample and control wells. Add 20 µL of buffer to the blank wells.
-
Mix gently and incubate at 37°C for 20 minutes.[26]
-
-
Measurement:
-
Data Analysis:
-
The SOD-like activity (as % inhibition) is calculated as: % Inhibition = [((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control - A_control_blank)] x 100
-
One unit of SOD activity is often defined as the amount of enzyme (or compound) required to cause 50% inhibition of the dye reduction rate.
-
Part 4: Ensuring Trustworthiness and Self-Validation
To ensure the scientific integrity of your findings, every protocol must be a self-validating system. This involves meticulous planning and the inclusion of appropriate controls.
-
Controls:
-
Negative Control/Blank: Contains all reagents except the test compound. This provides the baseline (0% activity) or maximum color (100% reaction).[4]
-
Positive Control: A well-characterized antioxidant (e.g., Trolox, Ascorbic Acid, EDTA) tested under the same conditions. This validates that the assay is working correctly and provides a benchmark for comparison.[4]
-
Sample Blank: Contains the test compound and all reagents except the chromogen (e.g., DPPH, ferrozine). This is crucial to correct for any intrinsic absorbance of the hydrazide ligand at the measurement wavelength.[28]
-
-
Standard Curves: For quantitative assays (FRAP, CUPRAC), always generate a fresh standard curve for each experiment. Do not reuse calculations from a different day.[28] This accounts for minor variations in reagent preparation and instrument performance.
-
Concentration-Response Curves: Test each compound over a range of concentrations to generate a dose-response curve. This allows for the reliable calculation of IC₅₀ values and demonstrates a clear biological effect.[4]
-
Replicates: Perform all experiments in at least triplicate to ensure the reproducibility of the results and to calculate standard deviations.[2]
-
Addressing Interferences: Be aware that hydrazide structures can sometimes interfere with assays. For instance, their color may interfere with spectrophotometric readings. The use of sample blanks is essential to mitigate this. Some hydrazides might also directly reduce metal ions in a way that is not biologically relevant; comparing results across multiple assays with different mechanisms (e.g., HAT vs. SET) can provide a more complete and reliable picture of the compound's antioxidant potential.
References
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel Total Antioxidant Capacity Index for Dietary Polyphenols and Vitamins C and E, Using Their Cupric Ion Reducing Capability in the Presence of Neocuproine: CUPRAC Method. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981. [Link]
-
Stanimirovic, J., et al. (2016). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 167-176. [Link]
-
Sekmen, A. H., & Turkan, I. Superoxide Dismutase Assay. PROMETHEUS – Protocols. [Link]
-
Verma, G., et al. (2023). The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals. RSC Advances, 13(54), 38047-38059. [Link]
-
G-Biosciences. CUPRAC Antioxidant Capacity Assay. G-Biosciences Website. [Link]
-
Oxford Biomedical Research. Aqueous CUPRAC Antioxidant Assay. Oxford Biomedical Research Website. [Link]
-
G-Biosciences. SOD Activity Assay. G-Biosciences Website. [Link]
-
Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified CUPRAC methods of antioxidant measurement. TrAC Trends in Analytical Chemistry, 30(4), 652-664. [Link]
-
Santos, M. A., et al. (2018). Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities. Molecules, 23(11), 2942. [Link]
-
Al-Amiery, A. A., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(19), 6649. [Link]
-
Taha, M., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules, 28(17), 6218. [Link]
-
Al-Amiery, A. A., et al. (2012). Antioxidant activities of hydrazones synthesized from benzoic and phenolic acids hydrazides and different aromatic aldehydes. ResearchGate. [Link]
-
Bio-Techne. Total Superoxide Dismutase/T-SOD Activity Assay Kit (Colorimetric) NBP3-25885 Manual. Bio-Techne Website. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(11), 1705. [Link]
-
Al-Amiery, A. A., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(19), 6649. [Link]
-
Al-Daher, A. M. A., et al. (2017). Synthesis and antioxidant activity of ligand derived from 2, 4-dinitrophenyl hydrazine and its metal complexes. ResearchGate. [Link]
-
Al-Daher, A. M. A., et al. (2017). Synthesis and antioxidant activity of ligand derived from 2, 4 -dinitrophenyl hydrazine and its metal complexes. ResearchGate. [Link]
-
Tiaris Biosciences. Superoxide Dismutase Assay Kit MANUAL. Tiaris Biosciences Website. [Link]
-
Zheleva-Dimitrova, D. Z., et al. (2017). Antioxidant activity evaluation of new compounds - hydrazones of bexarotene. Bulgarian Chemical Communications, 49(G), 127-131. [Link]
-
Suleman, A. A. A., & Al-Daher, A. M. A. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 39(6), 1629-1642. [Link]
-
Gulcin, İ. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Obreshkova, D., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. ResearchGate. [Link]
-
Geronikaki, A., et al. (2018). Development and Validation of a Kit to Measure Drink Antioxidant Capacity Using a Novel Colorimeter. Proceedings, 2(25), 1599. [Link]
-
Gulcin, İ. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
-
Zheleva-Dimitrova, D. Z., et al. (2017). Novel hydrazones – antioxidant potential and stabilization via polysaccharide particles. IOP Conference Series: Materials Science and Engineering, 172, 012024. [Link]
-
G-Biosciences. FRAP Antioxidant Assay. G-Biosciences Website. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]
-
Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038. [Link]
-
Gulcin, İ. (2023). DPPH Radical Scavenging Assay. ResearchGate. [Link]
-
Yu, M., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Journal of the Science of Food and Agriculture, 98(12), 4504-4512. [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]
-
University of Louisville. Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. University of Louisville Institutional Repository. [Link]
-
Elabscience. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Elabscience Website. [Link]
-
Gulcin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 125. [Link]
-
Rajurkar, N. S., & Hande, S. M. (2011). Total antioxidant capacity using ferric reducing antioxidant power assay of methanolic extracts of seven culivars of onion (Allium cepa). International Journal of Green Pharmacy, 5(1), 49-54. [Link]
-
Youssef, A. M., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(18), 4057. [Link]
-
Taha, D. A., et al. (2021). Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. Plants, 10(11), 2278. [Link]
Sources
- 1. The scavenging mechanism of hydrazone compounds towards HOO˙ and CH 3 OO˙ radicals: a computational mechanistic and kinetic study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07625G [pubs.rsc.org]
- 2. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 11. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [mdpi.com]
- 14. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. louis.uah.edu [louis.uah.edu]
- 19. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. oxfordbiomed.com [oxfordbiomed.com]
- 22. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | MDPI [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. prometheusprotocols.net [prometheusprotocols.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. resources.bio-techne.com [resources.bio-techne.com]
- 27. tiarisbiosciences.com [tiarisbiosciences.com]
- 28. cosmobiousa.com [cosmobiousa.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methylsalicylhydrazide Derivatives
Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Purification, Solubility, and Isolation of Salicylhydrazide Scaffolds
Introduction: The "Salicyl" Challenge
Welcome to the technical support hub for 4-methylsalicylhydrazide derivatives. If you are here, you are likely encountering a specific set of problems: your product is oiling out during recrystallization, streaking on TLC plates, or retaining toxic hydrazine traces.
These issues arise from the unique amphiphilic and chelating nature of the salicylhydrazide core. The molecule possesses a phenolic hydroxyl group (acidic), a hydrazide linker (hydrogen bond donor/acceptor), and a lipophilic 4-methylphenyl tail. This combination creates strong intermolecular interactions that often defy standard purification logic.
This guide provides self-validating protocols to resolve these specific bottlenecks.
Phase 1: Diagnostic & Triage
Before selecting a protocol, diagnose your crude material using the decision matrix below.
Visualizing the Decision Process
Figure 1: Purification Decision Matrix. Use this logic flow to select the appropriate protocol based on the physical state and purity profile of your crude 4-methylsalicylhydrazide derivative.
Phase 2: Recrystallization Protocols (The "Oiling Out" Fix)
The Problem: 4-methylsalicylhydrazide derivatives often form "oils" rather than crystals because they trap solvent molecules in their hydrogen-bonding network. The Solution: Use a solvent system that disrupts these networks while exploiting the lipophilicity of the 4-methyl group.
Protocol A: The Ethanol/Water Gradient
Best for: Solid crude products with minor impurities.
-
Dissolution: Suspend the crude solid in absolute ethanol (approx. 10-15 mL per gram). Heat to reflux.[1]
-
Technical Note: If it does not dissolve fully in boiling ethanol, add DMF dropwise until clear. Avoid excess DMF as it is hard to remove [1].
-
-
Hot Filtration: If insoluble particles remain (often dust or inorganic salts), filter the hot solution through a pre-warmed funnel.
-
The "Cloud Point": While keeping the solution hot (but not boiling), add warm water dropwise.
-
Stop point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Re-solubilization: Add a few drops of ethanol to clear the solution again.
-
Controlled Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature slowly (over 2-3 hours).
-
Why? Rapid cooling traps impurities and leads to oiling. Slow cooling allows the crystal lattice to reject impurities [2].
-
-
Collection: Filter the crystals and wash with cold 50% EtOH/Water .
Solvent Selection Table
| Solvent System | Suitability | Mechanism of Action |
| Ethanol (96%) | General Purpose | Balances solubility of the polar hydrazide and non-polar methyl-phenyl group. |
| EtOH + Water | High Yield | Water acts as an anti-solvent, forcing the hydrophobic 4-methyl group to aggregate [3]. |
| DMF + Water | Stubborn Solids | DMF breaks strong intermolecular H-bonds; water forces precipitation. |
| Acetonitrile | Oily Products | Often prevents "oiling out" better than alcohols for hydrazones [4]. |
Phase 3: Chromatography Troubleshooting (The "Streaking" Fix)
The Problem: Salicylhydrazides often "streak" or "tail" on silica gel TLC plates and columns. The Cause:
-
Phenolic Acidity: The -OH group (pKa ~10) interacts with acidic silanol groups on the silica.
-
Basic Nitrogens: The hydrazide nitrogens can protonate on acidic silica, causing retention.
Protocol B: Buffered Flash Chromatography
Best for: Complex mixtures or oils that refuse to crystallize.
Step 1: Column Pre-treatment Do not use standard silica. You must neutralize the stationary phase.
-
The Modifier: Add 1% Triethylamine (TEA) to your mobile phase.
-
Why? TEA competes for the acidic sites on the silica gel, allowing your product to elute as a tight band rather than a streak [5].
Step 2: Mobile Phase Optimization Start with a non-polar gradient.
-
Solvent A: Hexanes (or Heptane)[2]
-
Solvent B: Ethyl Acetate (with 1% TEA)
-
Gradient: 0% B → 40% B.
-
Note: If the compound is very polar, switch to Dichloromethane (DCM) / Methanol (95:5).
Step 3: Sample Loading
-
Dry Loading: Dissolve the crude oil in a minimum amount of DCM/Acetone, add silica, and rotary evaporate to a dry powder. Load this powder onto the column.
-
Why? Liquid loading of oily hydrazides often leads to immediate band broadening.
Phase 4: Scavenging & Safety (Hydrazine Removal)
The Problem: Unreacted hydrazine hydrate is toxic, carcinogenic, and a reducing agent that can degrade your product over time. The Solution: Chemical scavenging and solubility differentiation.[3]
Protocol C: The Trituration Wash
Best for: Removing hydrazine and unreacted aldehydes.
-
The Wash: If your product is a solid, triturate (grind under solvent) with ice-cold water followed by cold diethyl ether .
-
The "Check": To verify hydrazine removal, run a TLC.[1][7] Stain with permanganate (KMnO4) .[1] Hydrazine appears as a persistent yellow/brown spot at the baseline (Rf = 0).
Warning: Avoid Acid Washes for Hydrazones
Do NOT use strong acid washes (e.g., 1M HCl) to remove hydrazine if your product is a hydrazone derivative. The C=N bond is hydrolytically unstable in aqueous acid, and you will revert your product back to the starting materials [7].
FAQ: Common User Issues
Q: My product turned yellow during recrystallization. Is it decomposing? A: Not necessarily. Salicylhydrazide derivatives can form yellow tautomers or metal complexes. However, if the yellowing is accompanied by a "fishy" smell, it indicates hydrolysis back to hydrazine. Recrystallize immediately from anhydrous ethanol.
Q: I see two spots on TLC that are very close together. Is this an impurity? A: Check the NMR first. Hydrazones often exist as E/Z isomers in solution. These isomers can separate slightly on silica but will interconvert. If the NMR shows a clean product (often with duplicated peaks), you do not need further purification.
Q: The melting point is 10°C lower than reported. Why? A: These derivatives trap solvent (especially water or ethanol) in the crystal lattice. Dry the sample under high vacuum (0.1 mbar) at 60°C for 12 hours to remove solvates before measuring MP.
References
-
BenchChem. (2025).[1] Technical Support Center: Hydrazone Formation and Purification. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
ResearchGate. (2024). Which solvent will dissolve hydrazones of 2,4-dinitrophenyl hydrazine? Retrieved from
-
Saeed, B. M., et al. (2020). How to purify hydrazone? ResearchGate.[7][8] Retrieved from
-
King Group. (n.d.). Successful Flash Chromatography: Method Development and Optimization. Retrieved from
-
Organic Syntheses. (1970). Acetone Hydrazone.[9] Org. Syn. Coll. Vol. 6, p.10. Retrieved from
-
NIH/PMC. (2021). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Supramolecular Chromatographic Separation of C60 and C70 Fullerenes: Flash Column Chromatography vs. High Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempap.org [chempap.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Guide: Purification of 2-Hydroxy-4-methylbenzohydrazide
Executive Summary
Crude 2-Hydroxy-4-methylbenzohydrazide (also known as 4-methylsalicylhydrazide) often contains specific impurities that can compromise downstream applications, particularly in metal chelation or biological screening. This guide addresses the removal of unreacted hydrazine hydrate, starting ester (methyl/ethyl 2-hydroxy-4-methylbenzoate), and the common 1,2-diacylhydrazine dimer byproduct. The protocols below prioritize scientific integrity and reproducibility.
Troubleshooting & FAQs
Direct solutions to common experimental deviations.
Q1: My crude product has a persistent yellow/brown coloration. How do I remove it?
Diagnosis: This indicates oxidation products, likely azo-compounds or quinoid species formed from the phenolic moiety during the hydrazine reflux, especially if the reaction was exposed to air. Technical Solution:
-
Activated Charcoal Treatment: Standard recrystallization alone often fails to sequester planar, conjugated impurities.
-
Protocol: Dissolve the crude solid in boiling ethanol (95% or absolute). Add activated charcoal (5-10 wt%) . Reflux for 10–15 minutes.
-
Critical Step: Filter hot through a Celite pad to prevent the charcoal from passing through or the product from crystallizing in the funnel.
-
Result: The filtrate should be colorless or pale off-white.
Q2: The melting point is significantly lower than expected (<150°C) or the range is broad (>3°C).
Diagnosis: This is a classic sign of eutectic impurities , most likely unreacted methyl 2-hydroxy-4-methylbenzoate (starting ester) or trapped solvent. Technical Solution:
-
Solvent Wash: The starting ester is much more soluble in cold organic solvents than the hydrazide.
-
Protocol: Triturate (grind under solvent) the dried solid with cold dichloromethane (DCM) or diethyl ether . Filter and dry.[1] The hydrazide is insoluble in these non-polar solvents, while the ester will wash away.
-
Validation: Check TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The high-Rf ester spot should disappear.
Q3: How do I ensure all toxic hydrazine hydrate is removed?
Diagnosis: Hydrazine is a potent reducing agent and genotoxin. Traces can interfere with biological assays and metal complexation. Technical Solution:
-
Chemical Logic: Hydrazine hydrate is highly water-soluble; the benzohydrazide product is not.
-
Protocol: After the initial reaction precipitation, wash the filter cake copiously with ice-cold water (3x volume of filter cake) followed by a 50% Ethanol/Water wash.
-
Detection: Test the filtrate with Tollens' reagent (silver mirror test) or Schiff's reagent. If positive, continue washing.
Q4: I have a high-melting insoluble solid (>250°C) that won't dissolve in Ethanol.
Diagnosis: You have likely formed the 1,2-diacylhydrazine dimer (1,2-bis(2-hydroxy-4-methylbenzoyl)hydrazine). This occurs if the hydrazine concentration was too low or the reaction temperature was too high for too long. Technical Solution:
-
Hot Filtration: The dimer is significantly less soluble in ethanol than the target mono-hydrazide.
-
Protocol: Dissolve your crude mixture in the minimum amount of boiling ethanol . If a white solid remains undissolved while the bulk is in solution, filter the hot solution immediately . The dimer remains on the filter paper; your product crystallizes from the filtrate upon cooling.
Detailed Purification Protocols
Protocol A: Two-Solvent Recrystallization (Ethanol/Water)
Best for general purity enhancement and removal of water-soluble salts.
-
Dissolution: Place 1.0 g of crude 2-Hydroxy-4-methylbenzohydrazide in a 50 mL Erlenmeyer flask.
-
Solvent Addition: Add absolute ethanol dropwise while heating on a steam bath/hot plate (approx. 60-70°C). Swirl constantly. Add just enough solvent to dissolve the solid completely.
-
Note: If 10-15 mL is added and solid remains, perform a hot filtration (see Q4 above).
-
-
Cloud Point: Remove from heat. Add distilled water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 2-3 drops of hot ethanol to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 30 minutes.
-
Collection: Filter the white needles using vacuum filtration. Wash with 5 mL of ice-cold 50% ethanol.
Protocol B: Impurity Profile & Solubility Data
| Impurity Type | Source | Solubility Profile | Removal Strategy |
| Hydrazine Hydrate | Reagent Excess | Soluble in Water/EtOH | Copious Water Wash |
| Starting Ester | Incomplete Rxn | Soluble in DCM/Ether | Trituration with DCM |
| Diacylhydrazine (Dimer) | Side Reaction | Insoluble in hot EtOH | Hot Filtration |
| Colored Organics | Oxidation | Soluble in hot EtOH | Activated Charcoal |
Visual Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Figure 1: Decision tree for the purification of crude 2-Hydroxy-4-methylbenzohydrazide.
References
-
BenchChem. (2025). Troubleshooting guide for the synthesis of benzohydrazide derivatives. Retrieved from 2
-
MDPI. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide Synthesis and Properties. Retrieved from 3
-
PrepChem. (2025).[4][5] Synthesis of 2-hydroxy-4-methylbenzaldehyde (Precursor Data). Retrieved from 6
-
University of Rochester. (2025). Reagents & Solvents: Solvents for Recrystallization.[1][7][8] Retrieved from 9
-
MIT OpenCourseWare. (2025). Two-Solvent Recrystallization Guide. Retrieved from 10
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The cocrystal 2-hydroxy-4-methyl-N-propanoylbenzohydrazide–2-hydroxy-N-(2-hydroxy-4-methylbenzoyl)-6-methylbenzohydrazide (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Single-Crystal X-ray Diffraction Data of Benzohydrazide Complexes
This guide provides an in-depth comparison of single-crystal X-ray diffraction data for metal complexes of benzohydrazide and its derivatives. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond mere data reporting to explore the causal relationships between molecular structure, experimental methodology, and a complex's ultimate function. We will dissect the nuanced coordination chemistry of the benzohydrazide ligand, present a comparative analysis of key structural parameters for selected transition metal complexes, and provide a field-proven workflow for obtaining high-quality crystallographic data.
The Benzohydrazide Ligand: A Study in Versatility
Benzohydrazide and its derivatives are a cornerstone in coordination chemistry, largely due to their versatile structural features. The presence of multiple donor atoms (two nitrogen and one oxygen) and the ability to undergo keto-enol tautomerism allow them to bind to metal ions in various coordination modes. This flexibility is not just a matter of chemical curiosity; it is the foundation of their diverse biological activities, including antimicrobial, antioxidant, and antitumor properties, as the specific geometry and electronic structure of the metal complex dictate its interaction with biological targets.[1][2]
The ligand can exist in equilibrium between its keto and enol forms. In the presence of a metal ion and under appropriate pH conditions, it often deprotonates from the enol form to act as a monoanionic ligand. This typically results in a highly stable five- or six-membered chelate ring upon coordination.
Figure 1: Keto-enol tautomerism and common bidentate coordination of benzohydrazide.
The most prevalent coordination mode is bidentate, chelating through the azomethine nitrogen and the enolic oxygen, forming a stable five-membered ring. This (N,O) donor set is crucial for the biological efficacy observed in many of these compounds.[3]
Comparative Analysis of Benzohydrazide Complex Crystal Structures
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional atomic arrangement of these complexes.[4] It provides unambiguous data on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are essential for building robust structure-activity relationships (SAR).
Below is a comparative summary of crystallographic data for three representative benzohydrazide complexes featuring different transition metals. The selected examples—a dinuclear Copper(II) complex, a mononuclear Nickel(II) complex, and a mononuclear Zinc(II) complex—highlight the structural diversity achievable with this ligand framework.
| Parameter | [Cu₂(μ-Cl)Cl₃(H₂L)₂]·H₂O[2] | [Ni(L')₂][5] | [Zn(L'')Cl₂] |
| Metal Ion | Copper (Cu²⁺) | Nickel (Ni²⁺) | Zinc (Zn²⁺) |
| Ligand (HL) | H₂L = 2-hydroxy-N′-(propan-2-ylidene)benzohydrazide | HL' = (Z)-N′-(4-methoxybenzylidene)benzohydrazide | L'' = Methanesulfonylhydrazine[6] |
| Coordination | Bidentate (N,O) | Bidentate (N,O) | Monodentate (N) |
| Coord. Geometry | Distorted Square Pyramidal (Cu1) & Distorted Tetrahedral (Cu2) | Distorted Square Planar | Pseudo-tetrahedral |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n | P2₁/c |
| M–O Bond (Å) | Cu1–O1 = 1.971(3)Cu1–O3 = 1.959(3) | Ni–O1 = 1.840(1) | N/A |
| M–N Bond (Å) | Cu1–N2 = 1.999(4)Cu1–N4 = 2.009(4) | Ni–N2 = 1.870(1) | Zn–N2 = 2.110(2) |
| Key Angles (°) | O3–Cu1–N4 = 164.6(2)O1–Cu1–N2 = 167.3(2) | O1–Ni–N2 = 83.70(5)O1–Ni–N2' = 96.30(5) | N2–Zn–N2' = 101.4(1)Cl1–Zn–Cl2 = 111.9(1) |
| Reference | Beghidja et al. (2024)[2] | Al-Odayni et al. (2021)[5] | Diaz et al. (2002)[6] |
Analysis of Comparative Data:
-
Copper(II) Complex: This dinuclear structure showcases the ligand's ability to participate in complex bridging motifs. The Cu1 center is five-coordinate in a geometry intermediate between trigonal bipyramidal and square pyramidal, coordinated by two bidentate ligands and a bridging chloride.[2] This higher coordination number is common for Cu(II) and can be critical for its catalytic or biological activity.
-
Nickel(II) Complex: The Ni(II) complex adopts a distorted square planar geometry. The ligand acts as a bidentate chelate in its enol form, leading to a neutral complex.[5] The planarity of such complexes often facilitates π–π stacking interactions in the crystal lattice and can be a key factor in their ability to intercalate with DNA.[5]
-
Zinc(II) Complex: In contrast to the other examples, the methanesulfonylhydrazine ligand in the Zn(II) complex coordinates in a monodentate fashion through the terminal amino nitrogen.[6] The tetrahedral geometry is typical for Zn(II), a d¹⁰ ion with no crystal field stabilization energy. This highlights how modifications to the hydrazide backbone can significantly alter the resulting coordination chemistry.
The Experimental Workflow: A Self-Validating System
Obtaining publication-quality single-crystal X-ray diffraction data is a systematic process. Each step is designed to ensure the final structural model is accurate, reliable, and meets the rigorous standards set by the International Union of Crystallography (IUCr).[7] The workflow described here incorporates self-validating checks, most notably the use of checkCIF, to ensure the integrity of the data from the outset.[1][8]
Figure 2: Standard workflow for single-crystal X-ray diffraction analysis.
Experimental Protocols
Step 1: Synthesis and Crystallization The causality behind successful crystallization lies in creating a state of slow, controlled supersaturation. The choice of solvent is paramount.
-
Synthesis: Typically, the benzohydrazide ligand is synthesized via condensation of a substituted benzohydrazide with an appropriate aldehyde or ketone.[5]
-
Complexation: The ligand is dissolved in a suitable solvent (e.g., ethanol, methanol, or DMF). A solution of the metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O) in the same or a miscible solvent is added, often dropwise, and the mixture is stirred. The reaction may be performed at room temperature or under reflux.[2][5]
-
Crystallization: The goal is to decrease the solubility of the complex very slowly.
-
Slow Evaporation (Most Common): The reaction mixture is filtered to remove any particulate matter and the clear filtrate is left undisturbed in a vial covered with perforated film. The slow evaporation of the solvent over several days to weeks gradually increases the concentration, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the complex is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (one in which the complex is less soluble but which is miscible with the initial solvent). The slow diffusion of the poor solvent's vapor into the complex solution induces crystallization.
-
Step 2: Data Collection
-
Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope.
-
Mounting: The crystal is mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil (to prevent ice formation) and flash-cooled in a stream of cold nitrogen gas (typically 100-173 K). The low temperature minimizes atomic thermal motion, leading to higher quality diffraction data.
-
Data Acquisition: The mounted crystal is placed on a diffractometer (e.g., Bruker APEX-II CCD). The instrument uses a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) to irradiate the crystal.[9] The crystal is rotated through a series of angles, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded on a detector for each orientation.[10]
Step 3: Structure Solution, Refinement, and Validation This phase is entirely computational and is where the raw diffraction data is transformed into a 3D molecular model.
-
Data Reduction: The raw detector images are processed to integrate the intensities of all the diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This yields a reflection file containing the Miller indices (h,k,l) and intensity for each spot.
-
Structure Solution: Software like SHELXT or Olex2 is used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecule can be built.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL). In this iterative process, atomic positions, and displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. This agreement is monitored by the R-factor (R1), which should ideally be below 5-7% for a well-refined structure.
-
Trustworthiness through Validation: Before any analysis, the resulting Crystallographic Information File (CIF) must be validated. The IUCr's checkCIF service is the industry standard.[7][11] It automatically checks the CIF for syntactic correctness, internal consistency, and geometric reasonableness, generating a report with alerts (A, B, C, G) that must be addressed or explained. This step is a critical self-validating system that ensures the structural model is chemically sound and meets publication standards.[7][12]
Conclusion: From Data to Discovery
The single-crystal X-ray diffraction data of benzohydrazide complexes provide a definitive window into their molecular architecture. As demonstrated, the choice of metal ion and ligand substituents can lead to vastly different coordination geometries, from square planar Ni(II) to five-coordinate Cu(II) centers. This structural diversity, meticulously characterized through a rigorous and self-validating experimental workflow, is the key to understanding and predicting their function. For researchers in drug development and materials science, this atomic-level insight is not merely academic—it is the foundational data upon which the rational design of new, more effective molecules is built.
References
-
checkCIF FAQ . IUCr Journals. [Link]
-
Crystallographic Information Framework . International Union of Crystallography. [Link]
-
checkCIF/PLATON (basic structural check) . IUCr Journals. [Link]
-
Al-Odayni, A.-B. M., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex . Molecules, 26(3), 698. [Link]
-
Beghidja, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of [Cu(H₂L)₂(μ-Cl)CuCl₃]·H₂O [H₂L = 2-hydroxy-N′-(propan-2-ylidene)benzohydrazide] . Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9). [Link]
-
Structure activity relationship . ResearchGate. [Link]
-
Publication standards for crystal structures . International Union of Crystallography. (2011). [Link]
-
Notes for Authors of Acta Crystallographica Section E . IUCr Journals. [Link]
-
Al-Qadsy, I., et al. (2021). Analytical data of the N′-(4-methoxybenzylidene)benzohydrazide (HL) ligand and its nickel(II) complex (Ni(II)-2L) . ResearchGate. [Link]
-
Synthesis and Characterization of 3d Transition Metal Complexes with Schiff Base Ligands . Universiti Malaysia Sarawak Institutional Repository. [Link]
-
A study on Structural Aspects and Biological Activity of (E)-N'-[2-Hydroxybenzylidene]benzohydrazide and its Metal Complexes . ResearchGate. [Link]
-
Wang, X., et al. (2021). The coordination chemistry of benzhydrazide with lanthanide(iii) ions: hydrothermal in situ ligand formation, structures, magnetic and photoluminescence sensing properties . Dalton Transactions, 50(29), 10186-10196. [Link]
-
Khan, K. M., et al. (2021). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors . Molecules, 26(23), 7349. [Link]
-
El-Gamel, N. E. A., et al. (2022). Experimental and theoretical studies of new Co(III) complexes of hydrazide derivatives proposed as multi-target inhibitors of SARS-CoV-2 . Journal of Molecular Structure, 1264, 133253. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . X-ray Analysis. [Link]
-
X-ray Diffraction Protocols and Methods . Springer Nature Experiments. [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing . Oreate. (2026). [Link]
-
Single-crystal X-ray Diffraction . SERC Carleton. (2007). [Link]
-
Singh, A., & Singh, P. (2021). Synthesis of Transition Metal Complexes of Zn with Hydrazone Schiff Base as a Ligand . AIP Conference Proceedings, 2369(1), 020108. [Link]
-
Stammler, A., et al. (2013). Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes . Inorganic Chemistry, 52(24), 14194–14205. [Link]
-
Kinzhybalo, V. V., et al. (2018). 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis . Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 73–78. [Link]
-
Diaz, C., et al. (2002). Synthesis and Structure of the First Transition Metal Complex with Methanesulfonylhydrazine as a Ligand . Zeitschrift für Naturforschung B, 57(8), 865-867. [Link]
Sources
- 1. CheckCIF [checkcif.iucr.org]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of [Cu(H2L)2(μ-Cl)CuCl3]·H2O [H2L = 2-hydroxy-N′-(propan-2-ylidene)benzohydrazide] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iucr.org [iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. iucrdata.iucr.org [iucrdata.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. iucr.org [iucr.org]
- 12. journals.iucr.org [journals.iucr.org]
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Benzohydrazide Derivatives
Topic: Mass spectrometry fragmentation patterns of benzohydrazide derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
Benzohydrazide derivatives are a cornerstone scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. Their structural elucidation relies heavily on mass spectrometry (MS). This guide provides a technical comparison of fragmentation behaviors observed under Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) . By analyzing specific cleavage pathways—such as the characteristic N-N bond fission and substituent-driven electronic effects—this document equips researchers with the diagnostic criteria needed to confidently identify these compounds in complex biological matrices.
Introduction: The Analytical Challenge
Benzohydrazides (
The choice between "hard" ionization (EI) and "soft" ionization (ESI) fundamentally alters the spectral landscape. While EI provides a fingerprint rich in structural fragments, it often obliterates the molecular ion (
Comparative Analysis: Ionization Techniques
This section compares the two primary analytical "products"—the ionization methodologies—used to characterize these derivatives.
Alternative A: Electron Ionization (EI-MS)[2]
-
Mechanism: High-energy electron bombardment (70 eV).
-
Performance:
-
Fragmentation: Extensive.[1][2] The molecular ion (
) is often weak or absent.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Diagnostic Utility: Excellent for identifying the benzoyl core via the base peak (typically the acylium ion).
-
Limitation: Poor for thermally labile or high-molecular-weight derivatives (e.g., glycosylated benzohydrazides).
-
Alternative B: Electrospray Ionization (ESI-MS/MS)
-
Mechanism: Soft ionization via desolvation in an electric field.
-
Performance:
-
Fragmentation: Minimal in MS1; requires tandem MS (MS/MS) to induce fragmentation.
-
Diagnostic Utility: Superior for confirming molecular weight (
) and analyzing polar metabolites. -
Advantage: Allows for "substituent mapping" by tracking specific neutral losses (e.g.,
, ) in the MS2 spectrum.
-
Table 1: Performance Comparison of MS Modalities
| Feature | Electron Ionization (EI) | ESI-MS/MS (Tandem MS) |
| Ion Type | Radical Cation ( | Even-electron Protonated Ion ( |
| Molecular Ion Stability | Low (often <10% abundance) | High (often Base Peak) |
| Primary Fragmentation | Heterolytic cleavage driven by proton mobility | |
| Library Matching | NIST/Wiley compatible | Library dependent; often requires de novo interpretation |
| Best Application | Volatile, non-polar derivatives | Polar, complex, or biological samples |
Deep Dive: Fragmentation Mechanisms
Understanding the causality behind fragmentation is critical for structural assignment. The fragmentation of benzohydrazides is governed by the stability of the resulting acylium ion.
Pathway A: The Acylium Ion Formation (Dominant)
The most characteristic pathway for benzohydrazides is the cleavage of the N-N bond (in EI) or the C-N amide bond (in ESI), leading to the formation of a resonance-stabilized benzoyl cation (acylium ion).
-
Mechanism: The charge localizes on the carbonyl oxygen. Cleavage generates the benzoyl cation (
) and a neutral hydrazine radical/molecule. -
Diagnostic Ion:
(for unsubstituted benzohydrazide). -
Secondary Fragmentation: The acylium ion loses carbon monoxide (
, 28 Da) to form the phenyl cation ( , ), which further fragments to the cyclopropenyl cation ( , ).
Pathway B: Substituent Effects (Electronic Tuning)
The abundance of the acylium ion is directly modulated by substituents on the phenyl ring.
-
Electron-Donating Groups (EDG): Groups like
or at the para position stabilize the acylium ion via resonance, significantly increasing the intensity of the corresponding peak (e.g., benzoyl at ). -
Electron-Withdrawing Groups (EWG): Groups like
destabilize the positive charge, often leading to alternative pathways where the charge might be retained on the hydrazine fragment (if basic enough) or resulting in extensive secondary fragmentation.
Pathway C: McLafferty-Type Rearrangement
While standard benzohydrazides lack the
-
Requirement: A hydrogen atom on the
-position of the -alkyl chain. -
Result: Loss of a neutral alkene and formation of the amide radical cation.
Visualization: Fragmentation Pathways
The following diagram illustrates the primary fragmentation cascade for a generic benzohydrazide derivative (
Figure 1: Primary mass spectrometry fragmentation cascade for benzohydrazide derivatives, highlighting the formation of the diagnostic acylium ion.
Experimental Protocol: LC-ESI-MS/MS Workflow
To obtain reproducible fragmentation data, a standardized LC-MS/MS protocol is required. This workflow ensures efficient ionization and separation of derivatives from matrix interferences.
Step 1: Sample Preparation
-
Dissolution: Dissolve 1 mg of the benzohydrazide derivative in 1 mL of Methanol (LC-MS grade).
-
Dilution: Dilute to a final concentration of 1 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.
-
Expert Insight: Formic acid is crucial here. It promotes protonation of the amide nitrogen, facilitating the formation of the
precursor.
-
Step 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Positive Mode (+).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the molecular ion and deep fragments (like
) in a single scan.
Visualization: Analytical Workflow
Figure 2: Standardized LC-ESI-MS/MS workflow for the structural characterization of benzohydrazides.
Data Summary: Characteristic Ions
The following table summarizes the diagnostic ions for common benzohydrazide derivatives. These values serve as a reference for confirming the substitution pattern on the phenyl ring.
Table 2: Diagnostic Fragment Ions ( )
| Derivative (Substituent) | Precursor | Acylium Ion | Phenyl Cation | Secondary Fragment |
| Unsubstituted (H) | 137 | 105 | 77 | 51 |
| p-Methyl ( | 151 | 119 | 91 | 65 |
| p-Methoxy ( | 167 | 135 | 107 | 77 |
| p-Chloro ( | 171/173 | 139/141 | 111/113 | 75/77 |
| p-Nitro ( | 182 | 150 | 104 | 76 |
| p-Hydroxy ( | 153 | 121 | 93 | 65 |
Note: For Chloro- derivatives, the characteristic 3:1 isotopic ratio (
References
-
McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. [Link]
-
Gross, M. L. (2004). "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry. [Link]
- Holčapek, M., et al. (2010). "Fragmentation behavior of benzohydrazide derivatives in electrospray ionization mass spectrometry". Journal of Mass Spectrometry.
-
NIST Mass Spec Data Center. "Benzohydrazide Mass Spectrum". NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". [Link]
Sources
Technical Comparison Guide: Magnetic Susceptibility Profiling of Benzohydrazide Metal Complexes
Executive Summary
This guide provides a technical analysis of Benzohydrazide Metal Complexes , focusing on their electronic structure elucidation via magnetic susceptibility measurements. In drug development, particularly for antimicrobial and anticancer applications, the geometry and oxidation state of the metal center are critical determinants of efficacy.
Here, we objectively compare the Benzohydrazide ligand system against alternative scaffolds (Salicylhydrazide and Semicarbazone), evaluating how magnetic profiling validates their structural integrity. We also provide a rigorous protocol for the Gouy Method , the standard benchtop technique for these measurements.
Product Analysis: Benzohydrazide Metal Complexes
The core "product" evaluated here is the coordination complex formed between a transition metal (Cu, Co, Ni) and a benzohydrazide ligand.[1][2][3][4][5]
Mechanism of Action & Coordination
Benzohydrazide ligands (
-
Keto Form: Coordinates via Carbonyl Oxygen and Amine Nitrogen (Neutral Bidentate).
-
Enol Form: Coordinates via Enolic Oxygen (deprotonated) and Azomethine Nitrogen (Monoanionic Bidentate).
Magnetic Signatures of Key Derivatives
The magnetic moment (
| Metal Ion | Configuration | Expected Geometry | Typical | Interpretation |
| Cu(II) | Distorted Octahedral | 1.70 – 2.20 | Mononuclear, no coupling. Values <1.7 suggest binuclear antiferromagnetic coupling. | |
| Co(II) | High-Spin Octahedral | 4.70 – 5.20 | Significant orbital contribution. | |
| Co(II) | Tetrahedral | 4.20 – 4.50 | Lower orbital contribution than octahedral. | |
| Ni(II) | Octahedral | 2.80 – 3.50 | Paramagnetic (2 unpaired electrons). | |
| Ni(II) | Square Planar | 0.00 (Dia) | Diamagnetic (All electrons paired).[6] |
Comparative Analysis: Benzohydrazide vs. Alternatives
In medicinal inorganic chemistry, the choice of ligand scaffold dictates stability and bio-uptake. Below is a comparison of Benzohydrazide against its two primary competitors: Salicylhydrazide and Semicarbazone .
Performance Comparison Table
| Feature | Benzohydrazide (The Product) | Salicylhydrazide (Alternative A) | Semicarbazone (Alternative B) |
| Coordination Sites | 2 (N, O) | 3 (N, O, O) | 2/3 (N, O/S) |
| Chelate Effect | Moderate (5-membered ring) | High (5 + 6 membered rings) | Moderate to High |
| Magnetic Stability | Prone to oxidation state changes; flexible geometry. | Rigid geometry due to tridentate lock; stable spin states. | Variable; Sulfur donors often favor Low-Spin states. |
| Solubility | Moderate (Organic solvents) | Low (due to H-bonding) | Good (Water soluble derivatives exist) |
| Bio-Performance | High membrane permeability (Lipophilic). | High potency, but lower permeability. | High toxicity risks (Sulfur metabolism). |
Expert Insight: While Salicylhydrazide offers higher thermodynamic stability (tridentate "pincer" effect), Benzohydrazide complexes often show superior bioavailability due to their lipophilic nature and smaller molecular footprint. Magnetic data confirms that Benzohydrazide complexes maintain their metal oxidation state even without the "locking" effect of a third donor atom.
Experimental Protocol: Magnetic Susceptibility (Gouy Method)
While SQUID magnetometry is the gold standard for temperature-dependent studies, the Gouy Balance remains the workhorse for room-temperature structural validation in synthetic labs.
Workflow Visualization
The following diagram outlines the synthesis and characterization logic, highlighting where magnetic data acts as a "Go/No-Go" gate.
Figure 1: Synthesis and Characterization Workflow for Benzohydrazide Complexes.
Detailed Gouy Protocol
Objective: Determine the number of unpaired electrons (
Reagents & Equipment:
-
Gouy Balance (Magnetic field
Gauss). -
Calibrant:
( cgs units at 20°C). -
Sample: Finely powdered, dry metal complex.
Step-by-Step Procedure:
-
Tube Calibration:
-
Clean and dry the Gouy tube. Weigh empty (
). -
Fill to the mark with
.[2] Pack uniformly by tapping. Weigh ( ). -
Measure weight change in magnetic field (
).
-
-
Sample Measurement:
-
Calculation (Self-Validating Logic):
-
Calculate Tube Constant (
) using the calibrant: -
Calculate Gram Susceptibility (
) of sample: -
Calculate Molar Susceptibility (
): -
Diamagnetic Correction (Crucial):
(Note: is the sum of Pascal's constants for all atoms in the ligand/anions. It is always negative, so this step increases the value). -
Calculate Magnetic Moment (
):
-
Causality Check: If
Methodological Comparison: Gouy vs. SQUID
For researchers deciding between accessibility and precision:
| Parameter | Gouy Balance | SQUID Magnetometer |
| Principle | Force measurement in inhomogeneous field.[8] | Superconducting quantum interference. |
| Sample Mass | Large (0.5 – 1.0 g) | Tiny (1 – 10 mg) |
| Temperature | Usually Room Temp (298 K) | Variable (2 K – 400 K) |
| Sensitivity | Moderate ( | Extreme ( |
| Cost/Access | Low / Common in Chemistry Labs | High / Specialized Facilities |
| Best Use | Routine synthesis confirmation. | Detailed magnetic coupling studies. |
Interpretation Logic (Decision Tree)
The following diagram assists in interpreting the raw magnetic moment data for Benzohydrazide complexes.
Figure 2: Magnetic Moment Interpretation Decision Tree.
References
-
LibreTexts Chemistry. (2025). Magnetic Susceptibility Measurements - The Gouy Method.[7][8][10][12] Retrieved from [Link]
-
Virtual Labs. (n.d.). Measurement of magnetic susceptibility by Gouy's method.[7][8][10][13] Retrieved from [Link]
-
Dalal Institute. (2021). Gouy's Method for Determination of Magnetic Susceptibility.[7][8][10][13] Retrieved from [Link]
-
University of the West Indies. (n.d.). Magnetic Moments and Stereochemistry of Transition Metal Complexes.[3] Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization, and Biological Activities of Nickel(II) Benzohydrazide Complexes.[14][15] Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gouy balance - Wikipedia [en.wikipedia.org]
- 8. holmarc.com [holmarc.com]
- 9. Virtual Labs [ep2-iitb.vlabs.ac.in]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities [redalyc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
